

# Application Note: A Robust HPLC Method for the Quantification of IND-07

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## Compound of Interest

Compound Name: IND-07  
Cat. No.: B1192892

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## Introduction

In the development of new chemical entities, a robust and reliable analytical method for quantification is paramount for ensuring product quality and consistency. This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of **IND-07**, a novel investigational drug candidate. The described method is suitable for the determination of purity and the quantification of **IND-07** in bulk drug substance. The method utilizes reversed-phase chromatography with UV detection, a widely used and reliable technique in the pharmaceutical industry.[1][2][3] This approach ensures high sensitivity, specificity, and accuracy, which are critical for regulatory submissions and quality control throughout the drug development lifecycle.[4][5]

## Experimental Protocols

### Materials and Reagents

- **IND-07** Reference Standard: Purity >99.5%
- Acetonitrile (ACN): HPLC grade or higher

- Methanol (MeOH): HPLC grade or higher
- Water: Deionized (DI) water, filtered through a 0.22 µm filter
- Formic Acid (FA): HPLC grade, >99% purity

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

| Parameter            | Condition                                     |
|----------------------|---|
| HPLC System          | Agilent 1260 Infinity II or equivalent        |
| Column               | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A       | 0.1% Formic Acid in Water                     |
| Mobile Phase B       | 0.1% Formic Acid in Acetonitrile              |
| Gradient             | 20% B to 80% B over 10 minutes                |
| Flow Rate            | 1.0 mL/min                                    |
| Column Temperature   | 30°C  |
| Injection Volume     | 10 µL   |
| Detection Wavelength | 254 nm  |
| Run Time             | 15 minutes                                    |

## Preparation of Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **IND-07** reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

- Sample Solution (0.1 mg/mL): Accurately weigh approximately 5 mg of the **IND-07** bulk drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

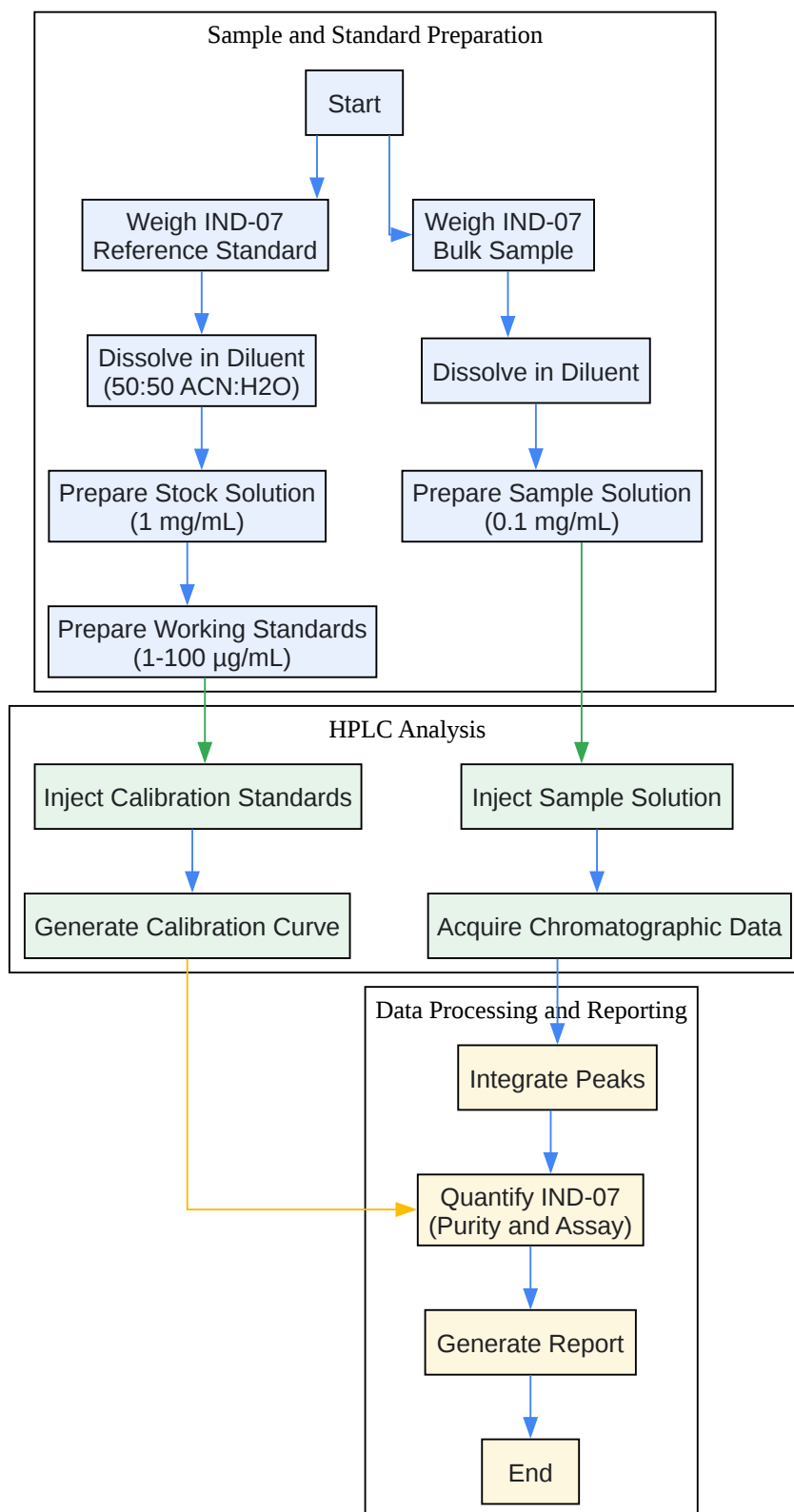
## Data Presentation

The performance of the HPLC method was evaluated according to the International Council for Harmonisation (ICH) guidelines.[6][7] The key validation parameters are summarized in the table below.

| Parameter                   | Result                      | Acceptance Criteria    |
|-----------------------------|-----------------------------|------------------------|
| Retention Time (tR)         | 6.8 ± 0.2 min               | Consistent tR          |
| Linearity (r <sup>2</sup> ) | > 0.999                     | r <sup>2</sup> ≥ 0.995 |
| Accuracy (% Recovery)       | 98.5% - 101.2%              | 98.0% - 102.0%         |
| Precision (%RSD)            | < 1.0%                      | %RSD ≤ 2.0%            |
| Limit of Detection (LOD)    | 0.1 µg/mL                   | Reportable             |
| Limit of Quantitation (LOQ) | 0.3 µg/mL                   | Reportable             |
| Resolution (Rs)             | > 2.0 from nearest impurity | Rs > 1.5               |
| Tailing Factor (T)          | 1.1                         | T ≤ 2.0                |

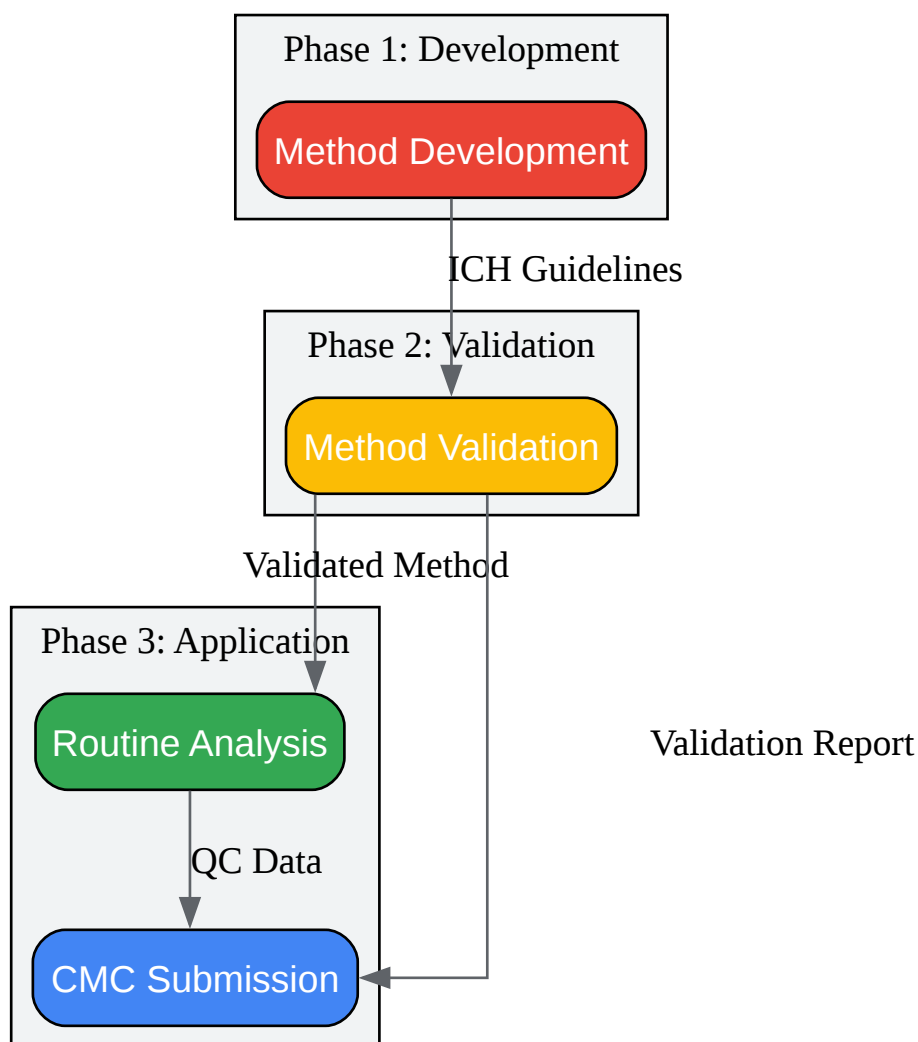
## Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of **IND-07**.



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Caption: Experimental workflow for the HPLC analysis of **IND-07**.



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Caption: Logical relationship of HPLC method development and application.

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